

Erinacin B: A Technical Guide to a Potent Neurotrophic Diterpenoid

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Compound of Interest

Compound Name: *Erinacin B*

Cat. No.: *B1241500*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacin B, a cyathane-type diterpenoid isolated from the mycelium of the medicinal mushroom *Herichium erinaceus*, has garnered significant interest within the scientific community for its potent neurotrophic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Erinacin B**. It details available experimental protocols for its synthesis and isolation, and elucidates its role in the stimulation of Nerve Growth Factor (NGF) synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

Erinacin B is a complex diterpenoid characterized by a distinctive 5-6-7 tricyclic ring system, known as the cyathane skeleton. Its intricate structure is fundamental to its biological activity.

Chemical Identity

Identifier	Value
IUPAC Name	(1R,2R,5R,10R,14R,16R,17S,18R,21S)-17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.0 ^{2,10} .0 ^{5,9} .0 ^{16,21}]docosa-8,12-diene-13-carbaldehyde
Molecular Formula	C ₂₅ H ₃₆ O ₆
Molecular Weight	432.55 g/mol
CAS Number	156101-10-9
SMILES	<chem>CC(C)C1=C2[C@H]3CC=C([C@@H]4--INVALID-LINK--O[C@H]5--INVALID-LINK----INVALID-LINK--O">C@HO)C=O[1]</chem>

Physicochemical Properties

Property	Value	Source
Melting Point	124.8-126.6 °C	ChemicalBook
Boiling Point (Predicted)	594.5±50.0 °C	ChemicalBook
Density (Predicted)	1.24±0.1 g/cm ³	ChemicalBook
Solubility	Acetonitrile: Slightly Soluble (0.1-1 mg/ml), Methanol: Sparingly Soluble (1-10 mg/ml)	ChemicalBook

Spectroscopic Data

Detailed spectroscopic data for **Erinacin B** is not readily available in the public domain. However, identification and structural elucidation of erinacines, in general, rely on a combination of spectroscopic techniques.

- Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) has been used to differentiate **Erinacin B** from its isomers, such as Erinacin A. The primary fragment of **Erinacin B** in MS/MS has been reported to be at m/z 135.1170, with a significant secondary fragment at m/z 283.2065.[2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ^1H and ^{13}C NMR data for **Erinacin B** are not detailed in the available literature, these techniques are crucial for the structural confirmation of all erinacines. For reference, ^1H and ^{13}C NMR spectra are available for the related compounds Erinacine C and Erinacerin W.[3][4]
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific IR and UV-Vis spectra for **Erinacin B** have not been published. The UV absorption maximum for the related Erinacine A is reported at 340 nm.[5]

Biological Activity and Mechanism of Action

The primary biological activity of **Erinacin B** is its potent stimulation of Nerve Growth Factor (NGF) synthesis.[6][7] NGF is a crucial neurotrophin involved in the survival, development, and function of neurons.

Stimulation of NGF Synthesis

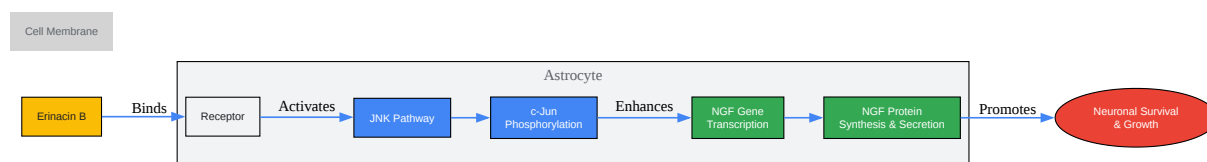
In vitro studies have demonstrated that **Erinacin B** significantly increases the secretion of NGF in astroglial cells.

Compound	Concentration (mM)	Mean NGF Secretion (pg/mL) \pm SD
Erinacin B	1.0	129.7 \pm 6.5
Erinacin A	1.0	250.1 \pm 36.2
Erinacin C	1.0	299.1 \pm 59.6
Epinephrine (Control)	0.033 mg/mL	69.2 \pm 17.2

Data adapted from Ma et al., 2010.[8]

Proposed Signaling Pathway

While the precise signaling pathway for **Erinacin B**-induced NGF synthesis has not been fully elucidated, research on the closely related Erinacine A suggests the involvement of the c-Jun N-terminal kinase (JNK) pathway. It is proposed that **Erinacin B** may follow a similar mechanism.



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Proposed signaling pathway for **Erinacin B**-induced NGF synthesis.

Experimental Protocols

Total Synthesis of (-)-Erinacine B

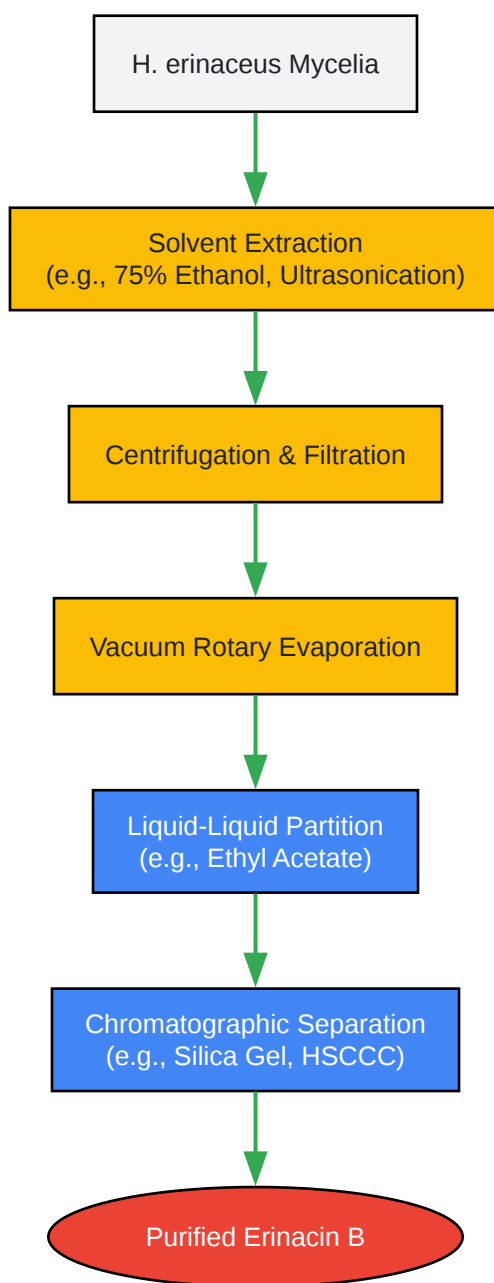
The first enantioselective total synthesis of (-)-Erinacine B was achieved through a convergent approach.[3] While the full detailed protocol is extensive and proprietary to the original research publication, the key features of the synthesis include:

- Convergent construction of the 5-6-7 tricyclic cyathane core.
- Utilization of chiral building blocks prepared via asymmetric catalysis.
- Highly stereoselective construction of all stereogenic centers in the aglycon.

Researchers interested in the complete synthetic route are encouraged to consult the primary literature: Org. Lett. 2007, 9 (2), pp 359–362.[3]

Isolation and Purification from *Herichium erinaceus*

Erinacin B is naturally found in the mycelia of *Herichium erinaceus*. The general workflow for its isolation and purification involves solvent extraction followed by chromatographic separation.



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General workflow for the isolation of **Erinacin B**.

A detailed protocol for the isolation of the related Erinacine A using High-Speed Counter-Current Chromatography (HSCCC) has been published and can be adapted for **Erinacin B**.^[9] This method utilizes a two-phase solvent system of n-hexane/ethyl acetate/methanol/water.^[9]

NGF Synthesis Assay

To quantify the NGF-stimulating activity of **Erinacin B**, an Enzyme-Linked Immunosorbent Assay (ELISA) is commonly employed using astrocyte cell cultures.

Materials:

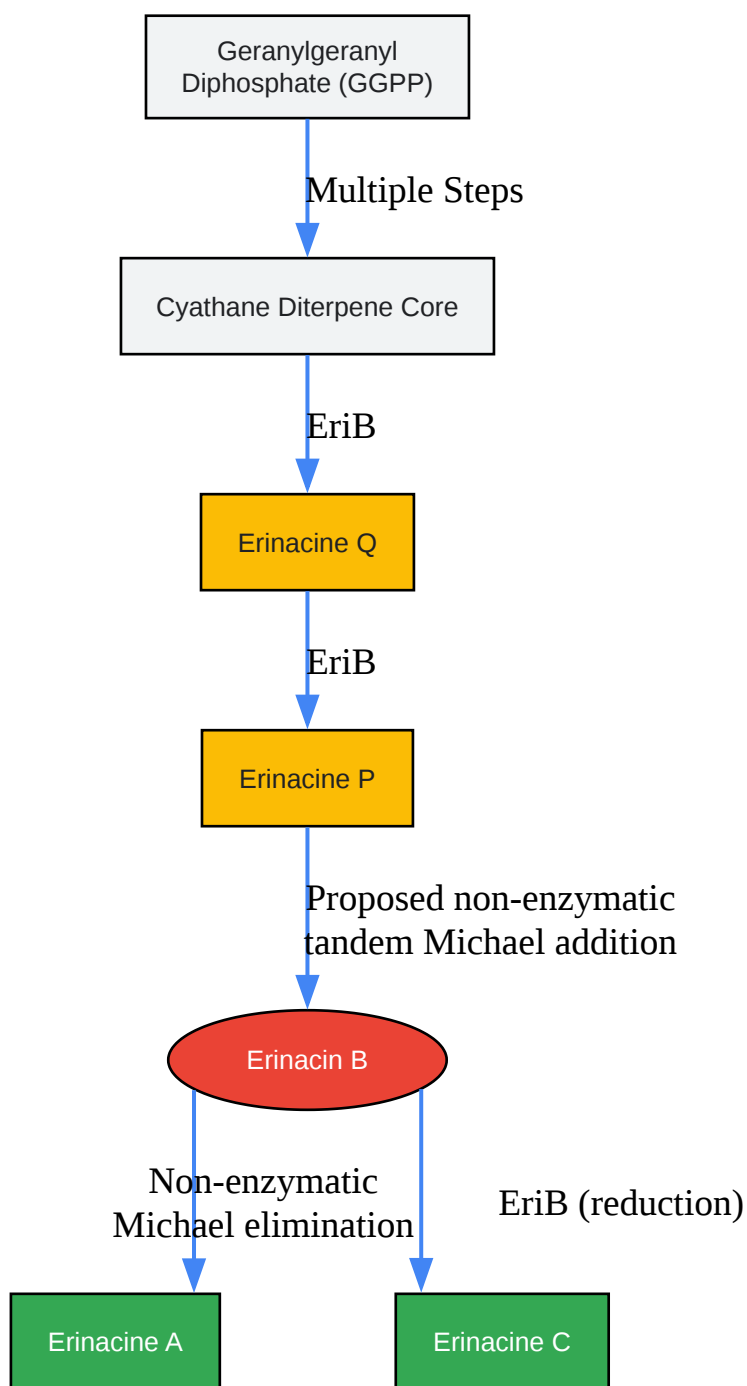
- Astrocyte cell line (e.g., 1321N1 human astrocytoma cells)
- Cell culture medium and supplements
- **Erinacin B**
- NGF ELISA kit
- Microplate reader

Protocol Outline:

- Cell Culture: Culture astrocytes to 80-90% confluency.
- Treatment: Treat cells with various concentrations of **Erinacin B** (typically in the micromolar range) for 24-48 hours. Include a vehicle control.
- Supernatant Collection: Collect the cell culture supernatant.
- ELISA: Perform the NGF ELISA according to the manufacturer's instructions.
- Data Analysis: Generate a standard curve and determine the concentration of NGF in the samples.

Biosynthesis

Erinacin B is a secondary metabolite produced by *Herichium erinaceus*. Its biosynthesis is part of the complex erinacine biosynthetic pathway. Erinacine P is a key precursor that is converted to **Erinacin B**.^[10]



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Simplified biosynthetic pathway of erinacines.

Conclusion

Erinacin B stands out as a promising natural compound with significant potential for the development of novel therapeutics for neurodegenerative diseases. Its ability to stimulate NGF

synthesis highlights its importance in the field of neuroscience. Further research is warranted to fully elucidate its mechanism of action, establish a complete spectroscopic profile, and optimize its synthesis and production for preclinical and clinical studies. This guide provides a solid foundation of the current knowledge on **Erinacin B** to facilitate these future research endeavors.

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